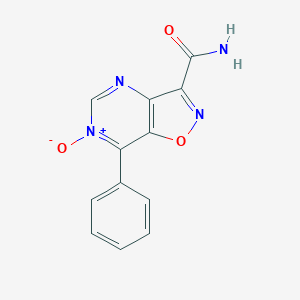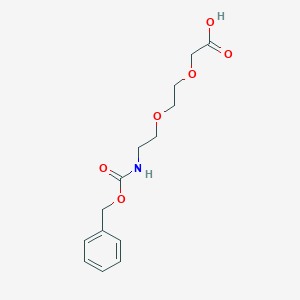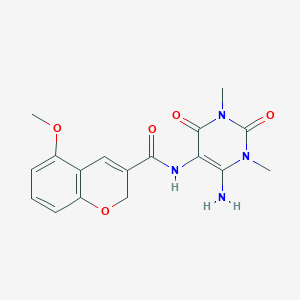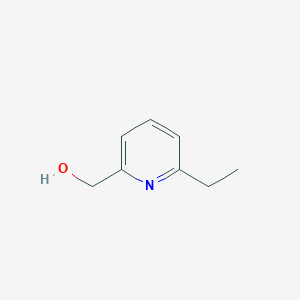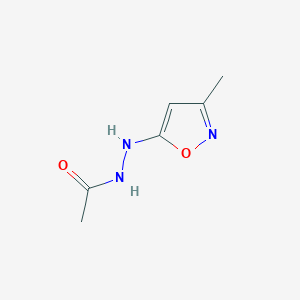
N'-(3-Methylisoxazol-5-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylisoxazol-5-yl)acetohydrazide, also known as MIH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MIH is a hydrazide derivative that has been synthesized through various methods.
Mechanism Of Action
N'-(3-Methylisoxazol-5-yl)acetohydrazide is believed to inhibit the activity of enzymes by forming a covalent bond with the active site of the enzyme. This leads to the inhibition of enzyme activity, which can have various physiological effects.
Biochemical And Physiological Effects
N'-(3-Methylisoxazol-5-yl)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, anti-inflammatory effects, antioxidant effects, and antimicrobial effects. N'-(3-Methylisoxazol-5-yl)acetohydrazide has also been reported to have potential neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using N'-(3-Methylisoxazol-5-yl)acetohydrazide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that N'-(3-Methylisoxazol-5-yl)acetohydrazide may not be readily available, and its synthesis can be time-consuming.
Future Directions
There are several future directions for N'-(3-Methylisoxazol-5-yl)acetohydrazide research, including investigating its potential applications in drug discovery, exploring its mechanism of action in more detail, and studying its effects on various physiological systems. N'-(3-Methylisoxazol-5-yl)acetohydrazide may also have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand the potential of N'-(3-Methylisoxazol-5-yl)acetohydrazide in these areas.
Conclusion:
In conclusion, N'-(3-Methylisoxazol-5-yl)acetohydrazide is a chemical compound that has potential applications in various research fields. N'-(3-Methylisoxazol-5-yl)acetohydrazide has been synthesized through various methods and has been shown to have potential anti-inflammatory, antioxidant, and antimicrobial properties. N'-(3-Methylisoxazol-5-yl)acetohydrazide may also have potential applications in drug discovery and the treatment of various diseases. Further research is needed to fully understand the potential of N'-(3-Methylisoxazol-5-yl)acetohydrazide in these areas.
Synthesis Methods
N'-(3-Methylisoxazol-5-yl)acetohydrazide can be synthesized through various methods, including the reaction of 3-methylisoxazole-5-carbohydrazide with acetic anhydride, followed by the addition of sodium acetate. Another method involves the reaction of 3-methylisoxazole-5-carboxylic acid with hydrazine hydrate, followed by the addition of acetic anhydride. Both methods have been reported to yield high purity N'-(3-Methylisoxazol-5-yl)acetohydrazide.
Scientific Research Applications
N'-(3-Methylisoxazol-5-yl)acetohydrazide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. N'-(3-Methylisoxazol-5-yl)acetohydrazide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. N'-(3-Methylisoxazol-5-yl)acetohydrazide has also been reported to have anti-inflammatory, antioxidant, and antimicrobial properties.
properties
CAS RN |
170167-61-0 |
|---|---|
Product Name |
N'-(3-Methylisoxazol-5-yl)acetohydrazide |
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N'-(3-methyl-1,2-oxazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-6(11-9-4)8-7-5(2)10/h3,8H,1-2H3,(H,7,10) |
InChI Key |
LQTVCSYMMDBTFP-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)NNC(=O)C |
Canonical SMILES |
CC1=NOC(=C1)NNC(=O)C |
synonyms |
Acetic acid, 2-(3-methyl-5-isoxazolyl)hydrazide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






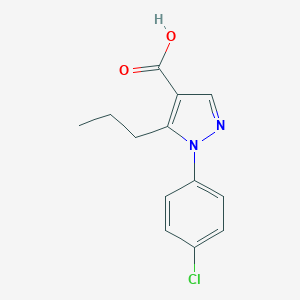
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
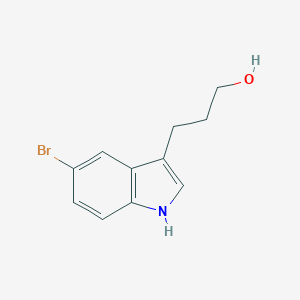
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)


